![molecular formula C34H32N2O2 B12881675 (4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)
(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl core and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) typically involves multiple steps, including the formation of the biphenyl core and subsequent attachment of the oxazole rings. Common synthetic routes may include:
Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Oxazole Ring Formation: The oxazole rings can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic positions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole rings, potentially converting them to more saturated heterocycles.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Saturated heterocycles.
Substitution: Brominated biphenyl derivatives.
Scientific Research Applications
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and oxazole rings provide a rigid framework that can facilitate specific binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl
- 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans)
Uniqueness
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) is unique due to its specific stereochemistry and the presence of both biphenyl and oxazole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C34H32N2O2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-[2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylphenyl]-3-methylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H32N2O2/c1-23-11-9-17-29(33-35-27(21-37-33)19-25-13-5-3-6-14-25)31(23)32-24(2)12-10-18-30(32)34-36-28(22-38-34)20-26-15-7-4-8-16-26/h3-18,27-28H,19-22H2,1-2H3/t27-,28-/m0/s1 |
InChI Key |
FYDCKTJGXRDPKQ-NSOVKSMOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C2=N[C@H](CO2)CC3=CC=CC=C3)C4=C(C=CC=C4C5=N[C@H](CO5)CC6=CC=CC=C6)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(CO2)CC3=CC=CC=C3)C4=C(C=CC=C4C5=NC(CO5)CC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


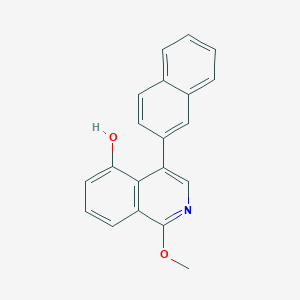
![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)
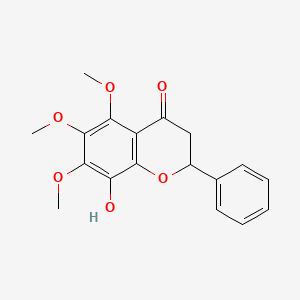

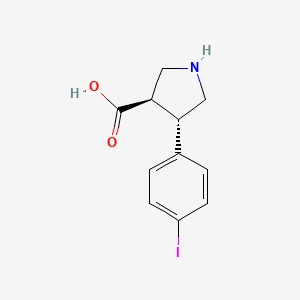
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
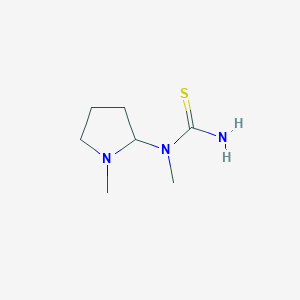
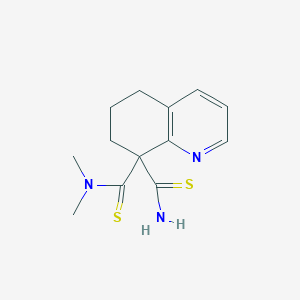


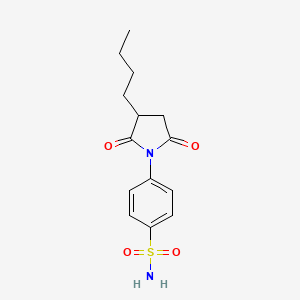

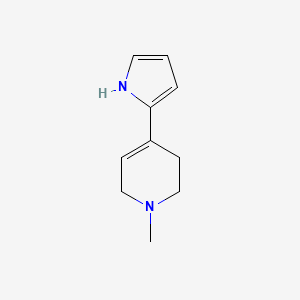
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
